molecular formula C12H8N2O2S B14520619 4-Methyl-6-nitrothieno[2,3-B]quinoline CAS No. 62452-39-5

4-Methyl-6-nitrothieno[2,3-B]quinoline

Cat. No.: B14520619
CAS No.: 62452-39-5
M. Wt: 244.27 g/mol
InChI Key: LERHIMPVSJIUBV-UHFFFAOYSA-N
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Description

4-Methyl-6-nitrothieno[2,3-B]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a thieno ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitrothieno[2,3-B]quinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are well-known methods for constructing quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols. These methods aim to enhance yield, reduce environmental impact, and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-nitrothieno[2,3-B]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-6-nitrothieno[2,3-B]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-6-nitrothieno[2,3-B]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    Quinoline: A basic structure with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different ring fusion pattern.

    4-Methylquinoline: Lacks the nitro group but has a similar methyl substitution.

    6-Nitroquinoline: Contains the nitro group but lacks the thieno ring.

Uniqueness: 4-Methyl-6-nitrothieno[2,3-B]quinoline stands out due to its unique combination of a thieno ring, a quinoline moiety, and specific substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62452-39-5

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

4-methyl-6-nitrothieno[2,3-b]quinoline

InChI

InChI=1S/C12H8N2O2S/c1-7-9-4-5-17-12(9)13-11-3-2-8(14(15)16)6-10(7)11/h2-6H,1H3

InChI Key

LERHIMPVSJIUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CSC2=NC3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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